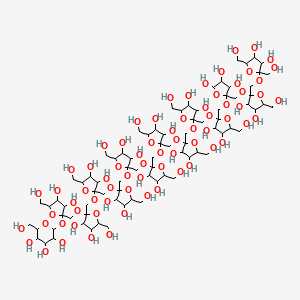
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine is an organic compound that features a triazole ring substituted with dimethyl groups and an aniline moiety with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Coupling with Aniline Derivative: The triazole ring is then coupled with a 2-methoxyaniline derivative through nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Applications De Recherche Scientifique
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the methoxy and dimethyl groups can modulate the compound’s lipophilicity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-chlorobenzenamine: Similar structure but with a chlorine atom instead of a methoxy group.
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-hydroxybenzenamine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
3-(1,5-dimethyl-1,2,4-triazol-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-13-11(14-15(7)2)8-5-4-6-9(12)10(8)16-3/h4-6H,12H2,1-3H3 |
Clé InChI |
LPKYDVXOADVNGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C)C2=C(C(=CC=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



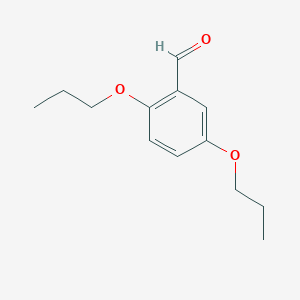
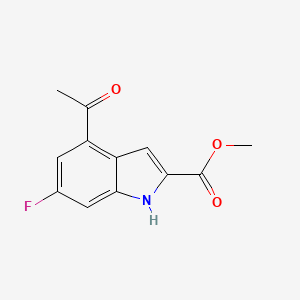
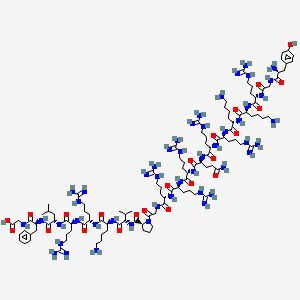


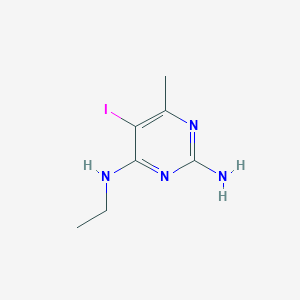
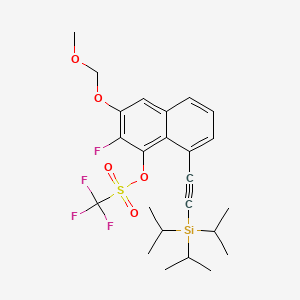
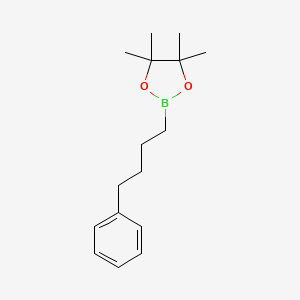
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
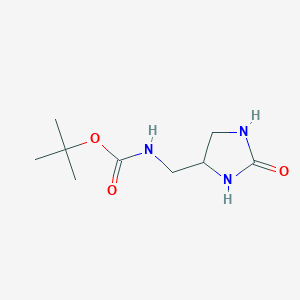
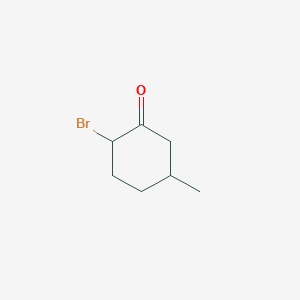
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
